Ethyl 2-(1H-pyrazol-4-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOICMRSLBUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 1h Pyrazol 4 Yl Acetate
Direct Synthetic Routes to Ethyl 2-(1H-pyrazol-4-yl)acetate Core Structure
The direct synthesis of this compound can be approached through two main strategies: forming the pyrazole (B372694) ring with the acetate (B1210297) side chain already in place, or introducing the ethyl acetate group onto a pre-existing pyrazole ring.
Pyrazole Ring Formation Strategies
The construction of the pyrazole ring is a fundamental step in the synthesis of many pyrazole-containing compounds. nih.gov A common and classical method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org For the synthesis of 4-substituted pyrazoles, a key starting material is a suitably substituted 1,3-dicarbonyl compound.
Another significant strategy involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.com This method allows for the formation of the pyrazole ring with a variety of substituents, depending on the nature of the starting unsaturated carbonyl compound. Furthermore, the Vilsmeier-Haack reaction of hydrazones can be employed to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be further functionalized. nih.gov
More recent approaches have focused on developing more efficient and regioselective methods. For instance, the reaction of ketones and acid chlorides can directly generate 1,3-diketones in situ, which then react with hydrazine to form pyrazoles. mdpi.com Additionally, one-pot, three-component reactions involving an aldehyde, tosylhydrazine, and a terminal alkyne have been developed for the efficient synthesis of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org
Introduction of the Ethyl Acetate Group at the Pyrazole-4-position
Once the pyrazole ring is formed, the ethyl acetate group can be introduced at the 4-position through various methods. A prevalent approach is the nucleophilic substitution reaction between a pyrazole and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). This reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net The addition of a catalyst like potassium iodide can enhance the rate of this SN2 reaction. researchgate.net
Alternatively, the ethyl acetate moiety can be constructed on the pyrazole ring. For example, a pyrazole-4-carbaldehyde can undergo a series of reactions to be converted into the desired ethyl acetate derivative.
Specific Reaction Conditions and Catalytic Approaches for this compound Synthesis
The synthesis of this compound and its derivatives often involves specific reaction conditions and catalytic systems to achieve high yields and selectivity.
One documented method involves the reaction of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate with ethyl chloroacetate in the presence of potassium carbonate in refluxing acetonitrile. nih.gov Another approach describes the reaction of a pyrazole with ethyl chloroacetate in DMF containing NaH. researchgate.net The use of acetone (B3395972) with potassium carbonate and a catalytic amount of potassium iodide is also a viable option. researchgate.net
Recent advancements have explored the use of various catalysts to improve the efficiency and environmental friendliness of these reactions. For instance, a novel series of 4-methyl substituted pyrazole derivatives were synthesized and evaluated as potent glucagon (B607659) receptor antagonists. nih.gov The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. rsc.org
The table below summarizes some of the reaction conditions and catalysts used in the synthesis of pyrazole derivatives.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Ethyl acetoacetate, Hydrazines, Imidazole (B134444) | Aqueous media | Pyrazole compounds | acs.org |
| 2-Pyrazoline-5-one derivatives, Tetracyanoethylene, Imidazole | Aqueous media | 4-Dicyanomethylene-2-pyrazoline-5-one derivatives | acs.org |
| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
| Ketones, Acid chlorides, Hydrazine | In situ generation of 1,3-diketones | Pyrazoles | mdpi.com |
| (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Silicotungstic acid, Solvent-free | Pyranopyrazoles | researchgate.net |
| Arylaldehydes, Ethyl acetoacetate, Phenylhydrazine or Hydrazine hydrate | Cetyltrimethylammonium bromide (CTAB), Aqueous media | Tetrasubstituted pyrazoles | thieme-connect.com |
| Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, Ethyl chloroacetate | Potassium carbonate, Acetonitrile, Reflux | Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate | nih.gov |
Multicomponent Reaction Sequences for this compound Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.gov In the context of this compound and related scaffolds, MCRs provide a streamlined approach to construct these complex molecules in a single step from simple starting materials.
A notable example is the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate, which can be catalyzed by various catalysts to afford highly substituted pyranopyrazole derivatives. nih.govresearchgate.net These reactions are often performed under mild and environmentally friendly conditions.
Another MCR involves the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate in the presence of sodium acetate to yield 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones. nih.gov The development of such MCRs is crucial for the rapid and efficient synthesis of libraries of pyrazole-based compounds for biological screening.
Green Chemistry Principles Applied in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. mdpi.com In the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.
The use of water as a solvent is a key aspect of green synthesis. thieme-connect.com Several methods for the synthesis of pyrazole derivatives have been developed in aqueous media, often employing catalysts that are effective in water. For example, the synthesis of pyrazole compounds has been achieved through the reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole in water. acs.org
Solvent-free reactions represent another important green chemistry strategy. researchgate.net The four-component synthesis of pyranopyrazoles has been successfully carried out under solvent-free conditions using silicotungstic acid as a catalyst. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com
Furthermore, the use of reusable catalysts, such as magnetic nanocrystals, aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.net The development of electrocatalytic methods also offers a green and efficient alternative for the synthesis of pyrazole derivatives, such as 4-bromopyrazoles, through a three-component reaction. sioc-journal.cn
The table below highlights some green chemistry approaches in the synthesis of pyrazole derivatives.
| Green Chemistry Principle | Reaction | Catalyst/Conditions | Reference |
| Use of Aqueous Media | Synthesis of pyrazole compounds | Imidazole, Water | acs.org |
| Use of Aqueous Media | Synthesis of tetrasubstituted pyrazoles | CTAB, Water | thieme-connect.com |
| Solvent-Free Reaction | Synthesis of pyranopyrazoles | Silicotungstic acid | researchgate.net |
| Reusable Catalyst | Synthesis of pyranopyrazoles | CoCuFe2O4 magnetic nanocrystals | researchgate.net |
| Electrocatalysis | Synthesis of 4-bromopyrazoles | Electrocatalytic three-component reaction | sioc-journal.cn |
| Microwave-Assisted Synthesis | Synthesis of ethyl-1,2,4-thiadiazole-5-carboxylate | Microwave irradiation | mdpi.com |
Derivatization Strategies and Analogue Synthesis of Ethyl 2 1h Pyrazol 4 Yl Acetate
Modification at the Pyrazole (B372694) Nitrogen (N-1)
The pyrazole ring contains two nitrogen atoms: an acidic, pyrrole-like N-1 and a basic, pyridine-like N-2. mdpi.com The N-1 position, bearing a proton in the parent compound, is a primary site for electrophilic attack and serves as a key handle for introducing various substituents and constructing more complex molecular architectures.
N-Alkylation and N-Arylation Reactions
N-alkylation is a fundamental transformation for modifying the pyrazole scaffold. The reaction typically involves the deprotonation of the N-1 nitrogen by a base, followed by nucleophilic attack on an alkylating agent, such as an alkyl halide. semanticscholar.org This process can, however, lead to a mixture of N-1 and N-2 alkylated regioisomers, with the ratio often depending on reaction conditions and the steric and electronic nature of the substituents. nih.govbeilstein-journals.org
A common method employs a base like potassium carbonate (K2CO3) in a suitable solvent. For instance, the alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of K2CO3 has been shown to favor the formation of the N-1 substituted product. researchgate.net Another approach utilizes Brønsted acid catalysis for the reaction of pyrazoles with trichloroacetimidate (B1259523) electrophiles, providing good yields of N-alkyl pyrazoles, including those with benzylic and phenethyl groups. semanticscholar.org Microwave-assisted, solvent-free conditions using sodium hydrogen carbonate have also been reported as a highly efficient and clean method for N-alkylation, minimizing side reactions. researchgate.net
Table 1: Examples of N-Alkylation and N-Arylation Reactions on Pyrazole Scaffolds
| Alkylating/Arylating Agent | Catalyst/Base | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alkyl Halides (e.g., R-Br, R-I) | K2CO3, NaH, NaHCO3 | Various solvents, or solvent-free (microwave) | N-Alkyl Pyrazole | researchgate.net |
| Trichloroacetimidates | Camphorsulfonic acid (CSA) | 1,2-dichloroethane (DCE), reflux | N-Alkyl Pyrazole | semanticscholar.org |
| Propargyl Bromide | K2CO3 / Benzyl (B1604629) triethylammonium (B8662869) chloride | Acetone (B3395972), room temperature | N-Propargyl Pyrazole | nih.gov |
Formation of Fused Heterocyclic Systems Involving the Pyrazole Ring (e.g., Benzimidazole-Pyrazole Hybrids)
The nucleophilic character of the pyrazole N-1 nitrogen is instrumental in the synthesis of fused heterocyclic systems. This strategy involves an initial N-alkylation with a bifunctional electrophile, followed by an intramolecular cyclization to construct a new ring fused to the pyrazole core.
A notable example is the synthesis of pyrazolo[1,5-a]pyrazines. researchgate.net This process begins with the regiocontrolled N-alkylation of a pyrazole with a 2,2-dialkoxyethyl substituted reagent. Subsequent deprotection of the acetal (B89532) to reveal an aldehyde, followed by cyclization, yields the fused pyrazolo[1,5-a]pyrazine (B3255129) system. researchgate.net Similarly, pyrazolo[3,4-d]pyridazin-4-ones can be formed by reacting ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648), where the pyrazole N-H participates in the initial reaction leading to the fused pyridazine (B1198779) ring. semanticscholar.org
While not a fused system in the strictest sense, the synthesis of benzimidazole-pyrazole hybrids represents another important derivatization strategy. monash.edu In these molecules, a benzimidazole (B57391) ring is tethered to the pyrazole, often through a carbon-based linker. For example, a multi-step synthesis can produce benzimidazole-ornamented pyrazoles from arylhydrazines and aralkyl ketones. monash.edunih.gov These hybrid molecules combine the structural features of both heterocycles, often leading to synergistic biological activities. monash.edu
Modification at the Pyrazole Carbon Positions (C-3 and C-5)
While the N-1 position is readily functionalized, modifications at the carbon atoms of the pyrazole ring, particularly at the C-3 and C-5 positions, are crucial for tuning the electronic properties and steric profile of the molecule. These positions are less reactive towards direct electrophilic substitution compared to the C-4 position. rrbdavc.org Therefore, substitutions at C-3 and C-5 are often incorporated during the initial construction of the pyrazole ring.
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a primary method for creating substituted pyrazoles. nih.govhilarispublisher.com By choosing appropriately substituted precursors, one can dictate the groups at the C-3 and C-5 positions of the resulting pyrazole ring.
Introduction of Aromatic and Heteroaromatic Substituents
Introducing aromatic and heteroaromatic groups at the C-3 and C-5 positions is a key strategy in medicinal chemistry. This is typically achieved by starting the synthesis with precursors already bearing the desired aryl or heteroaryl moieties. For example, the reaction of an aryl-substituted 1,3-dicarbonyl compound with a hydrazine derivative will yield a pyrazole with an aryl group at either the C-3 or C-5 position. nih.gov
Another powerful technique is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (an aldehyde) onto the pyrazole ring, often at the C-4 position. nih.gov This aldehyde then serves as a versatile handle for further modifications, including the construction of aromatic and heteroaromatic substituents through subsequent reactions. For instance, pyrazole-4-carbaldehydes can react with various nucleophiles and undergo cyclization reactions to append other heterocyclic rings. semanticscholar.org
Synthesis of Pyrazole-Thiazole Hybrid Derivatives
The combination of pyrazole and thiazole (B1198619) rings into a single molecular entity has generated significant interest due to the promising biological activities of the resulting hybrids. researchgate.net A common synthetic route to these compounds involves using a pyrazole-4-carbaldehyde as a key intermediate. This aldehyde can be condensed with a molecule containing a thioamide group, such as thiosemicarbazide (B42300), and an α-haloketone in a multicomponent reaction reminiscent of the Hantzsch thiazole synthesis. researchgate.net
Alternatively, α-tosyloxy pyrazolylketones can react with various thioamides to produce phenyl/benzothiazole functionalized pyrazolyl-thiazoles. researchgate.net Another method involves the reaction of chalcones, derived from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes, with thiosemicarbazide to form pyrazolin-N-thioamides. These intermediates can then react with ketones like ethyl 2-chloro-3-oxobutanoate to yield complex pyrazolyl-thiazole derivatives. nih.gov
Table 2: Selected Synthetic Routes to Pyrazole-Thiazole Hybrids
| Pyrazole Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| Pyrazole-4-carbaldehyde | Thiosemicarbazide, Substituted 2-bromoacetophenones | Pyrazolothiazole hybrid | researchgate.net |
| α-Tosyloxy pyrazolylketone | Thioamides | Pyrazolyl-thiazole | researchgate.net |
| Pyrazolin-N-thioamide | Ethyl 2-chloro-3-oxobutanoate | 2-(Pyrazol-1-yl)-thiazole derivative | nih.gov |
Preparation of Pyrazole-Tetrazole Hybrid Compounds
Pyrazole-tetrazole hybrids are another class of compounds with significant potential, where the tetrazole ring is often considered a bioisostere of a carboxylic acid group. mdpi.com The synthesis of these hybrids frequently relies on the conversion of a nitrile functional group on the pyrazole ring into a tetrazole.
A typical synthetic pathway starts with a pyrazole-4-carbonitrile. This nitrile can be prepared from a corresponding aldehyde via conversion to an oxime followed by dehydration. mdpi.com The crucial step is the [3+2] cycloaddition reaction of the pyrazole nitrile with an azide (B81097) source, commonly sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt or an acid like triethylamine (B128534) hydrochloride, in a solvent such as DMF. mdpi.comdntb.gov.ua This reaction constructs the 1H-tetrazole ring attached to the C-4 position of the pyrazole. Subsequent N-alkylation of the tetrazole ring can lead to two different regioisomers. mdpi.com
Table 3: General Synthesis of Pyrazole-Tetrazole Hybrids from Pyrazole Nitriles
| Starting Material | Reagents | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1-Aryl-3-methyl-1H-pyrazole-4-carbonitrile | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), DMF | [3+2] Cycloaddition | 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | mdpi.com |
| Pyrazole-4-carbaldehyde | 1. Hydroxylamine hydrochloride, 2. Thionyl chloride, 3. Sodium azide, TEA/HCl | Aldehyde → Oxime → Nitrile → Tetrazole | 5-(Pyrazol-4-yl)-1H-tetrazole derivative | mdpi.com |
Chemical Transformations of the Ethyl Acetate (B1210297) Moiety
The ethyl acetate portion of the molecule offers reactive sites for various chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
A fundamental transformation of the ethyl acetate moiety is its hydrolysis to the corresponding carboxylic acid, 2-(1H-pyrazol-4-yl)acetic acid. This reaction is typically achieved under alkaline conditions, for instance, through treatment with sodium hydroxide (B78521) in a suitable solvent like methanol. researchgate.net This hydrolysis is a critical step as the resulting carboxylic acid is a versatile intermediate for further derivatization, most notably through amidation.
The conversion of the carboxylic acid to an amide is a common strategy to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties. Direct amidation of carboxylic acids with amines can be facilitated by various coupling agents. Modern methods also include catalytic approaches, such as the use of iron(III) chloride (FeCl₃) as a Lewis acid catalyst for the direct amidation of esters, which can proceed under solvent-free conditions. mdpi.com This method has been shown to be effective for a variety of ethyl esters and both primary and secondary amines. mdpi.com
For instance, the synthesis of pyrimidine (B1678525) carboxamides, which have potential antitubercular activity, has been achieved through this route. mdpi.com The general applicability of these amidation reactions allows for the generation of large libraries of amide derivatives for biological screening.
Table 1: Examples of Amidation Reactions
| Amine | Amide Product | Reaction Conditions | Reference |
| Primary Amine | N-Alkyl-2-(1H-pyrazol-4-yl)acetamide | Catalytic FeCl₃, 80°C | mdpi.com |
| Secondary Amine | N,N-Dialkyl-2-(1H-pyrazol-4-yl)acetamide | Catalytic FeCl₃, 80°C | mdpi.com |
| Aniline | N-Phenyl-2-(1H-pyrazol-4-yl)acetamide | Standard coupling agents |
The methylene (B1212753) bridge (-CH₂-) in the acetate group is another site for functionalization. The hydrogen atoms on this carbon are acidic and can be removed by a suitable base to generate a carbanion. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of substituents at the α-position to the carbonyl group.
One strategy involves the exhaustive methylation of the active methylene group using an excess of methyl iodide (MeI) and a strong base like sodium hydride (NaH). nih.gov This approach has been used to synthesize α,α-dimethylated 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov A similar strategy could be envisioned for ethyl 2-(1H-pyrazol-4-yl)acetate, potentially requiring N-protection of the pyrazole ring to prevent competing alkylation at the ring nitrogens.
Another approach is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone. For example, methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, a related compound, has been used in Knoevenagel condensation with substituted aldehydes to produce (pyrazol-4-yl)acetic acid derivatives. bookpi.orgamazonaws.com This reaction is typically catalyzed by a base.
Regioselectivity Considerations in Derivatization Reactions
When derivatizing the pyrazole ring of this compound, regioselectivity is a critical consideration. The pyrazole ring has two nitrogen atoms, and in an unsubstituted pyrazole, these are tautomeric. Substitution at one nitrogen leads to two possible regioisomers: the 1,3- and 1,5-disubstituted pyrazoles.
The outcome of N-alkylation or N-arylation reactions is influenced by several factors, including the nature of the substituents on the pyrazole ring, the electrophile, the solvent, and the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, favoring one regioisomer over the other. conicet.gov.ar
In the context of pre-functionalized pyrazoles, the existing substituent at the 4-position will direct incoming groups. However, reactions directly on the pyrazole ring of this compound, such as N-alkylation, will lead to a mixture of N1 and N2 substituted products. The separation of these regioisomers can often be challenging. Therefore, controlling the regioselectivity is a key aspect of synthesizing specific pyrazole derivatives. conicet.gov.arnih.gov
Various synthetic strategies have been developed to achieve high regioselectivity in pyrazole synthesis. These include iron-catalyzed routes for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles and copper-catalyzed condensation reactions. organic-chemistry.org One-pot procedures involving the sequential condensation of active methylene reagents, isothiocyanates, and hydrazines have also been shown to be highly regioselective. researchgate.net
Intermediate Derivatization Methods (IDMs) and Precursor Utility in Complex Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyrazole acetic acid scaffold is a key component in a variety of biologically active compounds.
One notable example is the use of ethyl 5-acetyl-1H-pyrazole-3-carboxylate as a key intermediate in the synthesis of darolutamide, a drug used to treat prostate cancer. researchgate.net The synthesis of this intermediate can be achieved through a safe and metal-free process, and its subsequent hydrolysis to the carboxylic acid provides a building block for further transformations. researchgate.net
The versatility of the pyrazole scaffold allows for its incorporation into a wide range of heterocyclic systems. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used as a starting material to synthesize pyrazole, thiophene, pyridine, and coumarin (B35378) derivatives with potential antitumor activities. researchgate.net This highlights the utility of such acetate precursors in generating diverse chemical libraries for drug discovery.
Furthermore, the functional groups on this compound can be manipulated to build more complex structures. The ester can be converted to a hydrazide by reaction with hydrazine hydrate (B1144303), which can then be used in further cyclization reactions to form other heterocyclic rings. rasayanjournal.co.in The pyrazole ring itself can be part of a multi-component reaction, as demonstrated in the synthesis of dihydro-1H-furo[2,3-c]pyrazoles. ajgreenchem.com
Spectroscopic Characterization and Elucidation of Ethyl 2 1h Pyrazol 4 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of Ethyl 2-(1H-pyrazol-4-yl)acetate and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the electronic environment of individual nuclei, and the spatial arrangement of atoms within the molecule.
¹H NMR and ¹³C NMR Spectroscopic Analysis.wiley-vch.dersc.orgnih.gov
One-dimensional ¹H and ¹³C NMR spectroscopy are the initial and most fundamental NMR techniques applied for the characterization of this compound and its derivatives. wiley-vch.dersc.orgnih.gov These methods provide crucial information about the number and types of proton and carbon atoms present in the molecule, respectively.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the methylene bridge are readily identifiable. wiley-vch.de The protons on the pyrazole (B372694) ring typically appear as singlets or multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into the substitution pattern of the ring.
The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical environment of each carbon atom. rsc.orgnih.gov The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift. The signals for the carbons of the ethyl group and the methylene bridge are also observed, along with the distinct resonances for the carbon atoms of the pyrazole ring. The chemical shifts of the pyrazole carbons are particularly sensitive to the nature and position of substituents, making ¹³C NMR a valuable tool for distinguishing between different isomers and derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | Triplet | ~14 |
| Ethyl -CH₂- | Quartet | ~61 |
| -CH₂- (acetate) | Singlet | ~30-40 |
| Pyrazole C3-H/C5-H | Singlet/Multiplet | ~130-140 |
| Pyrazole C4 | - | ~110-120 |
| C=O (ester) | - | ~170 |
Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents on the pyrazole ring.
Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC, ADEQUATE).ipb.pte-bookshelf.deprinceton.edusdsu.eduyoutube.comyoutube.com
While one-dimensional NMR provides a foundational understanding of the molecular structure, complex derivatives of this compound often require the application of more sophisticated two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. e-bookshelf.de These experiments provide correlation information between different nuclei, allowing for the assembly of molecular fragments and the determination of through-bond and through-space connectivities.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation techniques that reveal proton-proton coupling networks. sdsu.eduyoutube.com COSY identifies protons that are directly coupled (typically over two or three bonds), while TOCSY can establish correlations between all protons within a spin system, even if they are not directly coupled. ipb.pt These are invaluable for assigning the protons of the ethyl group and any substituted alkyl chains on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are heteronuclear correlation experiments that link protons to their directly attached carbons (HSQC) or to carbons that are two or three bonds away (HMBC). sdsu.eduyoutube.com HSQC is crucial for assigning the carbon signals based on the already assigned proton resonances. sdsu.edu HMBC is particularly powerful for piecing together the entire molecular skeleton by identifying long-range correlations, for example, between the methylene protons of the acetate (B1210297) group and the carbons of the pyrazole ring, or between the pyrazole protons and the carbonyl carbon of the ester. e-bookshelf.desdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. youtube.com This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. For instance, NOESY can help to distinguish between different regioisomers by observing through-space interactions between specific protons.
ADEQUATE (Adequate Double Quantum Transfer Experiment) is a technique used to establish carbon-carbon connectivity directly, providing a definitive map of the carbon skeleton. e-bookshelf.de While less common due to sensitivity limitations, it can be a powerful tool for complex structures.
Table 2: Application of 2D NMR Techniques for this compound Derivatives
| Technique | Information Provided | Example Application |
| COSY/TOCSY | ¹H-¹H coupling networks | Assigning protons in substituted alkyl chains on the pyrazole ring. |
| HSQC | Direct ¹H-¹³C correlations | Assigning the chemical shifts of carbons directly bonded to protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the connection between the ethyl acetate moiety and the pyrazole ring. |
| NOESY | Through-space ¹H-¹H proximity | Determining the preferred conformation of the ethyl acetate side chain relative to the pyrazole ring. |
| ADEQUATE | Direct ¹³C-¹³C connectivity | Unambiguously establishing the carbon framework of complex derivatives. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.wiley-vch.denist.govbldpharm.comlibretexts.orgbenchchem.comscut.edu.cndocbrown.infospectroscopyonline.comnist.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These techniques are highly effective for identifying the presence of key functional groups in this compound and its derivatives. wiley-vch.debldpharm.comlibretexts.orgscut.edu.cn
The IR spectrum of this compound prominently features a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester linkage also give rise to characteristic bands. The N-H stretching vibration of the pyrazole ring is usually observed as a broad band in the region of 3100-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule are also present.
Raman spectroscopy, while providing similar vibrational information, is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, it can be a useful tool for observing the vibrations of the pyrazole ring system that may be weak or absent in the IR spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (pyrazole) | Stretching | 3100-3500 (broad) |
| C-H (sp² and sp³) | Stretching | 2850-3100 |
| C=O (ester) | Stretching | 1730-1750 (strong) |
| C=C, C=N (pyrazole) | Stretching | 1400-1600 |
| C-O (ester) | Stretching | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis.sdsu.edunist.govlibretexts.orgdocbrown.infonist.govresearchgate.netuni.ludocbrown.infouni.lugovinfo.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. sdsu.edunist.govdocbrown.inforesearchgate.net In mass spectrometry, the molecule is ionized, and the resulting charged species (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z). uni.luuni.lu
For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) that confirms its molecular weight. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. wiley-vch.de
The fragmentation pattern observed in the mass spectrum provides valuable structural clues. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. Cleavage of the bond between the methylene bridge and the pyrazole ring is also a likely fragmentation pathway. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 154 | [C₇H₁₀N₂O₂]⁺ (Molecular Ion) | - |
| 109 | [C₅H₅N₂O]⁺ | -OCH₂CH₃ |
| 81 | [C₄H₅N₂]⁺ | -CH₂COOCH₂CH₃ |
| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) | -CH₂CH₂COOCH₂CH₃ |
X-ray Crystallography for Solid-State Molecular Structure Determination.rsc.orgbenchchem.combenchchem.comnih.govresearchgate.net
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.orgnih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of all the atoms in the molecule.
For this compound and its derivatives, X-ray crystallography can provide a wealth of information, including:
Unambiguous confirmation of the molecular connectivity and constitution.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the molecule in the solid state.
Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
This detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the compound.
UV-Visible and Fluorescence Spectroscopy for Electronic and Optical Properties.e-bookshelf.delibretexts.orgscut.edu.cnresearchgate.netsielc.commdpi.comresearchgate.net
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. e-bookshelf.delibretexts.orgresearchgate.net UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. scut.edu.cnsielc.com
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyrazole ring. mdpi.com The position and intensity of these absorption maxima can be influenced by the presence of substituents on the pyrazole ring and the solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the electronic structure of the excited state and the environment of the molecule. The fluorescence properties of this compound and its derivatives would depend on the specific substitution pattern and could be of interest for applications in materials science and as fluorescent probes. researchgate.net
Table 5: Summary of Spectroscopic and Crystallographic Techniques
| Technique | Information Obtained |
| NMR Spectroscopy | Connectivity, electronic environment, and spatial arrangement of atoms in solution. |
| IR and Raman Spectroscopy | Presence of functional groups and vibrational modes of the molecule. |
| Mass Spectrometry | Molecular weight and structural information from fragmentation patterns. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. |
| UV-Visible and Fluorescence Spectroscopy | Electronic transitions and optical properties. |
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. These in silico methods complement experimental research by offering detailed insights into electronic characteristics, potential biological interactions, and reaction pathways, thereby guiding further investigation and synthesis efforts.
Mechanistic Insights into the Biological Activity of Ethyl 2 1h Pyrazol 4 Yl Acetate Analogues Preclinical Studies
Receptor Binding and Modulation Mechanisms
Analogues of ethyl 2-(1H-pyrazol-4-yl)acetate have demonstrated the ability to interact with several key receptors, indicating their potential as modulators of various signaling pathways.
GABA-A Receptor: Certain pyrazolo[1,5-a]quinazoline derivatives, which can be conceptually related to this compound through the shared pyrazole (B372694) core, have been identified as modulators of the GABA-A receptor. nih.gov Electrophysiological assays and molecular modeling studies have been employed to understand their interaction with this receptor. nih.gov For instance, some of these compounds are predicted to act as agonists at the GABA-A receptor. nih.gov Another study has shown that (+)-catharanthine potentiates the GABA-A receptor by binding to a transmembrane site at the β(+)/α(−) interface. nih.gov
VEGFR-2: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of this receptor is a key strategy in cancer therapy. nih.gov Novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297), which incorporate a pyrazole moiety, have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.gov Molecular docking studies of these compounds have shown strong interactions with the VEGFR-2 active site. nih.gov Furthermore, pyrazole and pyrazolopyridine derivatives have been investigated for their dual inhibitory potential against both EGFR and VEGFR-2. nih.gov
Muscarinic Acetylcholine (B1216132) Receptor M4 (M4R): The M4 muscarinic acetylcholine receptor is a target for the treatment of neurological disorders. nih.gov Researchers have discovered selective M4 receptor agonists with novel carbamate (B1207046) isosteres, highlighting the potential for pyrazole-containing structures to achieve subtype selectivity. nih.gov While direct studies on this compound analogues are limited, the exploration of pyrazole-based compounds as M4 allosteric potentiators suggests a promising avenue for future research. nih.gov
Enzyme Inhibition Profiles
The inhibitory activity of this compound analogues against various enzymes has been a significant area of investigation, pointing to their therapeutic potential in a range of diseases.
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. nih.govmdpi.com Novel derivatives of -shogaol, including pyrazole products, have been synthesized and shown to possess histone deacetylase inhibitory activity. nih.gov Some of these compounds exhibited moderate to good inhibition at a concentration of 100 µM, with pyrazole derivatives being among the most potent. nih.gov
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that regulates intracellular signaling and is a target for anti-inflammatory drugs. nih.gov A novel pyrazolo[3,4-b]pyridine derivative, identified as a potent PDE4 inhibitor, demonstrates the potential of the pyrazole scaffold in this area. nih.gov While this compound is structurally distinct from this compound, it underscores the versatility of the pyrazole core in designing enzyme inhibitors. nih.gov
Hepsin and Urease: While direct inhibitory studies on hepsin and urease by close analogues of this compound are not extensively reported in the provided context, the broad enzymatic inhibitory potential of pyrazole derivatives suggests this as a plausible area for future exploration.
Cellular Pathway Modulation Studies
The anticancer potential of this compound analogues is further supported by their ability to modulate key cellular pathways that control cell growth and survival.
Cell Cycle Arrest Induction
The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. Several studies have shown that pyrazole-containing compounds can induce cell cycle arrest, primarily at the G1 or G0/G1 phase. nih.govrsc.orgresearchgate.netnih.gov
For example, novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives were found to induce significant cell cycle arrest at the G1 phase in liver cancer cell lines. nih.gov Similarly, certain pyrazole derivatives have been shown to cause cell cycle arrest at the G1 phase in HCT-116 cell lines. rsc.org Another study on dihydropyrrol-2-ones demonstrated G0/G1-phase arrest in RKO colon cancer cells. nih.gov In some cases, pyrazole derivatives have also been observed to induce S-phase arrest. mdpi.com
Table 1: Effect of this compound Analogues on Cell Cycle
| Compound/Analogue Class | Cell Line(s) | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives | Huh-7, HepG-2 (Liver Cancer) | G1 Phase | nih.gov |
| Pyrazole derivatives | HCT-116 (Colon Cancer) | G1 Phase | rsc.org |
| Pyrazolo–triazole hybrids | U87MG (Glioblastoma) | G0/G1 Phase | researchgate.net |
| Dihydropyrrol-2-ones | RKO (Colon Cancer) | G0/G1 Phase | nih.gov |
| 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal (B89532) of Andrographolide | MDA-MB-231 (Breast Cancer) | S Phase | mdpi.com |
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. Analogues of this compound have been shown to trigger this process through various mechanisms.
Studies have demonstrated that these compounds can enhance cellular late apoptosis and reduce cell viability. nih.gov Mechanistically, this can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX and caspase-3. nih.govnih.gov For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives were found to downregulate Bcl-2 and increase the expression of BAX, p53, and Caspase-3 in cancer cell lines. nih.gov
Autophagy Modulation
Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. Some pyrazole-based compounds have been shown to induce autophagy in cancer cells. nih.gov For example, certain ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives displayed significant autophagic induction in liver cancer cell lines, which was in agreement with their apoptosis-inducing effects. nih.gov
Kinase Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov Several pyrazole-based analogues have been identified as potent CDK2 inhibitors.
For instance, a series of novel pyrazole derivatives were designed and evaluated as CDK2/cyclin A2 enzyme inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Another study led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as highly potent CDK2 inhibitors, with some compounds showing single-digit nanomolar Ki values. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the CDK2 active site. rsc.orgnih.gov
Table 2: CDK2 Inhibitory Activity of Pyrazole Analogues
| Compound/Analogue Class | Inhibitory Concentration (IC50/Ki) | Reference |
|---|---|---|
| Pyrazole derivatives (e.g., compound 9) | IC50 = 0.96 µM | rsc.org |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (e.g., compound 15) | Ki = 0.005 µM | nih.gov |
Preclinical studies on analogues of this compound have revealed a complex and multifaceted mechanism of biological activity. Their ability to interact with important receptors like VEGFR-2, inhibit key enzymes such as HDACs and CDKs, and modulate fundamental cellular pathways including cell cycle progression, apoptosis, and autophagy, highlights their significant therapeutic potential. These mechanistic insights provide a strong foundation for the further development of this promising class of compounds for various diseases, particularly cancer.
Interactions with Neurotransmitter Systems (e.g., Serotonergic and GABAergic Pathways)
While direct studies on this compound's interaction with neurotransmitter systems are not extensively detailed in the provided search results, the broader class of pyrazole derivatives has shown significant engagement with various neurological targets. Pyrazole-containing compounds are recognized for a wide spectrum of pharmacological activities, including antidepressant and antipsychotic effects, which inherently suggest interactions with neurotransmitter systems. mdpi.commiddlebury.edu For instance, the well-established therapeutic potential of pyrazole derivatives in treating conditions like anxiety and depression points towards their ability to modulate pathways such as the serotonergic and GABAergic systems. The structural similarities of this compound to these neurologically active pyrazoles suggest a potential for similar mechanisms of action. Further preclinical investigations are warranted to elucidate the specific interactions and therapeutic potential of its analogues in neurological disorders.
Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal, anti-mycobacterial)
Analogues of this compound exhibit a broad range of antimicrobial activities, targeting bacteria, fungi, and mycobacteria through various mechanisms.
Antibacterial Mechanisms:
The antibacterial action of pyrazole derivatives is often multifaceted. Some analogues function by disrupting the bacterial cell wall, a mechanism observed in naphthyl-substituted pyrazole-derived hydrazones. nih.gov Other pyrazole derivatives have been found to inhibit essential cellular processes such as the synthesis of the cell wall, proteins, and nucleic acids. nih.gov For example, certain pyrazole compounds have been identified as inhibitors of DNA gyrase in S. aureus, an enzyme crucial for DNA replication. nih.gov The effectiveness of these compounds can vary between Gram-positive and Gram-negative bacteria, with some demonstrating broad-spectrum activity. mdpi.com For instance, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles showed efficacy against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Antifungal Mechanisms:
The primary antifungal mechanism for azole compounds, including pyrazole derivatives, involves the inhibition of ergosterol (B1671047) biosynthesis. youtube.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. youtube.com Specifically, these compounds target and inhibit the enzyme 14-alpha demethylase, which is a key player in the conversion of lanosterol (B1674476) to ergosterol. youtube.com This inhibition leads to the accumulation of toxic sterol intermediates within the fungal cell, ultimately impeding growth. youtube.com Certain isoxazolol pyrazole carboxylate derivatives have demonstrated potent antifungal activity against phytopathogenic fungi like R. solani. nih.gov
Anti-mycobacterial Mechanisms:
The anti-mycobacterial activity of pyrazole derivatives involves unique mechanisms. One notable pyrazole derivative, NSC 18725, has been shown to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in the host macrophages. nih.gov This process allows the host cell to eliminate the intracellular pathogens. Structure-activity relationship studies have revealed that the presence of a functional group at the fourth position of the pyrazole ring is crucial for this anti-mycobacterial activity. nih.gov The development of novel pyrazole-containing derivatives continues to be a promising strategy in the search for new anti-tuberculosis agents. nih.gov
Table 1: Preclinical Antimicrobial Activity of Selected Pyrazole Analogues
| Compound/Analogue Class | Organism(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | Disruption of bacterial cell wall | nih.gov |
| Trifluoromethyl phenyl and bistrifluoromethyl pyrazoles | Gram-positive bacteria | Inhibition of cell wall, protein, and nucleic acid synthesis | nih.gov |
| Pyrazole derivatives | S. aureus | DNA gyrase inhibition | nih.gov |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible and resistant S. aureus | Not specified | researchgate.net |
| Isoxazolol pyrazole carboxylates | R. solani | Inhibition of ergosterol biosynthesis | nih.gov |
| NSC 18725 | Mycobacterium tuberculosis | Induction of autophagy in macrophages | nih.gov |
Anti-inflammatory and Antinociceptive Effects
The anti-inflammatory and antinociceptive (pain-relieving) properties of pyrazole derivatives are well-documented. The pyrazole scaffold is a core component of several established anti-inflammatory drugs, such as celecoxib (B62257). mdpi.commiddlebury.edu
The anti-inflammatory effects of pyrazole analogues are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. By inhibiting COX, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
In addition to their anti-inflammatory properties, many pyrazole derivatives exhibit significant antinociceptive effects. This dual activity makes them attractive candidates for the development of new therapeutics for inflammatory and pain-related conditions. The antioxidant properties of some pyrazole derivatives may also contribute to their anti-inflammatory effects by reducing oxidative stress, which is often associated with inflammation. nih.gov
Structure Activity Relationship Sar Studies of Ethyl 2 1h Pyrazol 4 Yl Acetate Derivatives
Influence of Substituents on Pyrazole (B372694) Ring Positions (N-1, C-3, C-4, C-5) on Biological Efficacy
The pyrazole ring is a versatile scaffold that allows for substitutions at multiple positions, each having a distinct impact on the biological efficacy of the resulting derivatives. nih.govnih.gov
N-1 Position: Substitution at the N-1 position of the pyrazole ring has been shown to be crucial for the activity of many derivatives. For instance, in a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues, the presence of a phenyl ring at the N-1 position was a key feature. Further substitution on this phenyl ring, such as with a nitro group, has been explored for its potential to enhance anticancer activity through various mechanisms like topoisomerase inhibition or DNA alkylation. nih.gov
C-3 and C-5 Positions: The substituents at the C-3 and C-5 positions significantly modulate the biological activity. In a study of pyrazole-based inhibitors of meprin α and β, it was found that 3,5-diphenylpyrazole (B73989) derivatives exhibited high inhibitory activity against meprin α. nih.gov The nature of the groups at these positions influences the interaction with the target protein. For example, introducing a methyl or benzyl (B1604629) group at these positions led to a decrease in inhibitory activity, while a cyclopentyl moiety resulted in similar activity compared to the diphenyl derivative. nih.gov Unsymmetrical substitution at C-3 and C-5 is also a strategy to modulate inhibitory activity and selectivity. nih.gov
C-4 Position: The C-4 position is often the point of attachment for the acetate (B1210297) or related side chains. Modifications at this position can directly impact the orientation of the side chain and its interaction with the target. In some cases, the C-4 position is part of a larger fused ring system, and substitutions on this ring can influence activity. For example, in a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives, substitutions on an aromatic ring attached at C-4 were critical for anticancer effects. mdpi.com
The following table summarizes the influence of various substituents on the pyrazole ring on biological activity based on several studies:
| Position | Substituent | Effect on Biological Activity | Reference |
| N-1 | Phenyl | Essential for certain anticancer activities. | nih.gov |
| N-1 | 3-Nitrophenyl | Potentially enhances anticancer activity. | nih.gov |
| C-3, C-5 | Diphenyl | High inhibitory activity against meprin α. | nih.gov |
| C-3, C-5 | Methyl, Benzyl | Decreased inhibitory activity against meprin α. | nih.gov |
| C-3, C-5 | Cyclopentyl | Similar activity to diphenyl derivatives against meprin α. | nih.gov |
| C-3 | Methyl or Phenyl | More potent cytotoxicity in pyrazole-fused curcumin analogues. | nih.gov |
| C-3 | Carboxy | Less cytotoxic in pyrazole-fused curcumin analogues. | nih.gov |
Role of the Ethyl Acetate Moiety in Ligand-Target Recognition and Binding
The ethyl acetate moiety is a critical component of the ethyl 2-(1H-pyrazol-4-yl)acetate scaffold, playing a significant role in how the molecule interacts with its biological target. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for ligand-target recognition and binding affinity.
In the context of developing antagonists for antiapoptotic Bcl-2 proteins, the ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) serves as an interesting case study. Although not a direct pyrazole derivative, the presence of an ethyl acetate-like fragment highlights its importance. Structure-activity relationship studies on this compound and its analogues have shown that modifications to this part of the molecule can significantly affect binding affinity and cytotoxicity. nih.gov
Impact of Linker Length and Heteroatom Insertion in Pyrazole-Containing Hybrid Structures
The design of hybrid molecules that incorporate the pyrazole scaffold often involves a linker connecting it to another pharmacophore. The length and composition of this linker are critical determinants of the biological activity of the hybrid structure.
Linker Length: The length of the linker dictates the distance and relative orientation between the pyrazole ring and the other pharmacophoric element. An optimal linker length allows both parts of the hybrid molecule to simultaneously bind to their respective sub-pockets on the target protein, leading to enhanced affinity and efficacy. Studies on pyrazole derivatives have shown that varying the length of an aliphatic chain can lead to changes in anti-inflammatory activity. mdpi.com For example, lengthening the carbon chain in certain pyrazole derivatives was found to result in higher anti-inflammatory activity. mdpi.com
Heteroatom Insertion: The introduction of heteroatoms (such as oxygen, nitrogen, or sulfur) into the linker can significantly impact the molecule's properties. Heteroatoms can introduce hydrogen bonding capabilities, alter the linker's flexibility and conformation, and modify the molecule's polarity and solubility. The insertion of a heteroatom, like nitrogen or oxygen, at the alpha-position of the side chain of 5-alkyl-1H-tetrazoles (a related azole) was found to increase the charge on the heterocyclic nucleus, which could enhance nucleophilicity and catalytic activity for ester hydrolysis. nih.gov This principle can be extrapolated to pyrazole derivatives, where heteroatom insertion in the linker could modulate the electronic properties of the pyrazole ring and its interaction with the target.
Stereochemical Considerations in Structure-Activity Relationships
While many early SAR studies focused on achiral derivatives of this compound, the introduction of chiral centers into the molecule can have profound effects on its biological activity. Stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.
The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may bind with much lower affinity or not at all.
For example, in the development of pyrazole-based store-operated calcium entry (SOCE) inhibitors, the resolution of a racemic mixture of (±) 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol was a crucial step. mdpi.com This indicates that the stereochemistry at the carbon bearing the hydroxyl group is important for the compound's activity. The synthesis and evaluation of individual enantiomers are therefore essential for a complete understanding of the SAR and for the development of more selective and potent therapeutic agents.
Pharmacophore Identification and Molecular Modeling for SAR Elucidation
Pharmacophore modeling and other molecular modeling techniques are invaluable tools for understanding the SAR of this compound derivatives. These computational methods help to identify the key structural features responsible for biological activity and to rationalize the observed SAR data.
Pharmacophore Identification: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For a series of active pyrazole derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry.
Molecular Modeling: Molecular docking studies can be used to predict the binding mode of pyrazole derivatives within the active site of a target protein. These studies can help to explain why certain substitutions on the pyrazole ring or modifications to the linker enhance or diminish activity. For instance, docking studies of pyrazole-fused curcumin analogues helped to understand their interactions with cancer-related proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the chemical structures of the pyrazole derivatives with their biological activities. These models can then be used to predict the activity of novel, untested compounds.
Correlations between Hydrophobicity, Binding Affinity, and Biological Activity
The hydrophobicity (or lipophilicity) of a molecule, often quantified by its partition coefficient (log P), is a critical parameter that influences its pharmacokinetic and pharmacodynamic properties. In the context of this compound derivatives, there is often a correlation between hydrophobicity, binding affinity, and biological activity.
An optimal level of hydrophobicity is generally required for a drug to be effective. A molecule that is too hydrophilic may have difficulty crossing cell membranes to reach its intracellular target, while a molecule that is too hydrophobic may have poor solubility in aqueous biological fluids and may be prone to non-specific binding to other proteins and tissues.
In a study of antagonists for antiapoptotic Bcl-2 proteins, positive correlations were observed between the binding affinities of the compounds to the antiapoptotic proteins and their in vitro cytotoxicities. nih.gov While this study did not directly report on hydrophobicity, it is a key property that influences binding affinity. The introduction of various alkyl groups at the 6-position of the chromene ring in the HA 14-1 analogues would have modulated the hydrophobicity of the molecules, which in turn would have affected their binding to the hydrophobic groove of the Bcl-2 family proteins.
Preclinical Applications and Drug Discovery Potential of Ethyl 2 1h Pyrazol 4 Yl Acetate Scaffolds
Anticancer Agent Development
The development of novel anticancer agents remains a primary focus of medicinal chemistry, and pyrazole (B372694) derivatives have emerged as a promising class of compounds. nih.govnih.gov Their unique chemical structure allows for diverse substitutions, which can significantly enhance their anticancer efficacy and selectivity towards tumor cells. nih.govnih.gov Many pyrazole derivatives have demonstrated the ability to interact with various biological targets crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov
In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., Huh-7, HepG-2, HT-29, PC-3, IGROV1, MCF-7, NCI-H460, SF-268)
Derivatives of the ethyl 2-(1H-pyrazol-4-yl)acetate scaffold have been the subject of numerous studies to evaluate their cytotoxic effects against a panel of human cancer cell lines. These investigations have revealed significant antiproliferative activity, with some compounds showing potency comparable or even superior to established chemotherapeutic drugs.
Hepatocellular Carcinoma (Huh-7, HepG-2): Novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) incorporating a coumarinylthiazolyl pyrazole system were synthesized and evaluated for their cytotoxic potential against liver cancer cell lines, Huh-7 and HepG-2. nih.gov Among the synthesized compounds, derivatives 5d and 5g exhibited notable antiproliferative effects. nih.gov These compounds were found to induce cell cycle arrest at the G1 phase and promote late apoptosis in both cell lines. nih.gov Further investigation into their mechanism of action revealed that they are potent inducers of autophagy and show strong interactions with the VEGFR-2 receptor in molecular docking studies. nih.gov
In other research, a series of fused pyrazole derivatives were synthesized and tested for their inhibitory activity against the HepG2 human tumor cell line. nih.gov One compound demonstrated potent dual inhibition of EGFR and VEGFR-2, with an IC50 value of 0.71 µM against HepG2 cells, which was more potent than the standard drugs erlotinib (B232) and sorafenib. nih.gov Another study reported 5-alkylated selanyl-1H-pyrazole derivatives and their 4-amino-5-substituted selenolo[2,3-c]pyrazole analogs as potential anticancer agents, with some compounds showing IC50 values as low as 13.85 µM against the HepG2 cell line. nih.gov
Colon Carcinoma (HT-29): The anticancer effects of pyrazole-platinum(II) complexes, both alone and in combination with an anti-MUC1 monoclonal antibody, were investigated in HT-29 colon cancer cells. nih.gov The combination therapy was found to be more effective than monotherapy in suppressing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Prostate Cancer (PC-3): A study focusing on ferrocene-pyrazole hybrids evaluated their anticancer activity against several cell lines, including PC-3. rsc.org One of the synthesized hybrids exhibited an IC50 value of 124.40 µM against PC-3 cells. rsc.org Additionally, pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine derivatives have demonstrated significant cytotoxic activity in the low micromolar range against PC-3 cells. researchgate.net
Breast Cancer (MCF-7): A series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives were investigated for their antiproliferative activity against the MCF-7 breast cancer cell line. uomustansiriyah.edu.iq Three compounds, IVa , IVc , and IVi , showed significant antiproliferative effects, with compound IVc exhibiting an inhibition percentage (87.4% at 72h) comparable to the standard drug Tamoxifen. uomustansiriyah.edu.iq Another study on pyrazole derivatives containing a carbothioamide moiety reported IC50 values against MCF-7 cells. rsc.org Furthermore, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) demonstrated cytotoxic activity against the MCF-7 cell line, with IC50 values ranging from 2.66 to 10.08 µM, which were lower than that of cisplatin (B142131). researchgate.net
Lung Carcinoma (NCI-H460): The combination of the natural compound osthole (B1677514) with cisplatin was found to have a synergistic anticancer effect on NCI-H460 lung cancer cells. nih.gov This combination resulted in greater growth inhibition and apoptosis induction compared to single-agent treatment. nih.gov The enhanced effect was attributed to the regulation of Bcl-2 family proteins. nih.gov Additionally, some pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine derivatives have shown cytotoxic effects against H460 non-small cell lung cancer cells. researchgate.net
Antimicrobial Drug Candidates
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrazole derivatives have been identified as a promising source of compounds with a broad spectrum of antimicrobial activity. globalresearchonline.netnih.gov
Antibacterial Activity Investigations
Derivatives of the this compound scaffold have been evaluated for their activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is thought to be related to the inhibition of essential bacterial processes, potentially involving the cell wall or ribosomes. nih.gov
In one study, a series of novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and screened for their antimicrobial activity. nih.gov Hydrazone derivatives, in particular, showed remarkable antibacterial activity. nih.gov For instance, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL, which were lower than the standard drug chloramphenicol (B1208) in some cases. nih.gov
Another study focused on (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which demonstrated activity primarily against Gram-positive bacterial strains, with some compounds having MIC values as low as 3.91 mg/L. nih.gov The presence of an electron-withdrawing substituent on the phenyl ring was found to be favorable for antibacterial activity. nih.gov
Antifungal Activity Investigations
The antifungal potential of pyrazole derivatives has also been a subject of significant research. These compounds have shown efficacy against a range of pathogenic fungi.
A study on novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives also investigated their antifungal properties. nih.gov Similar to the antibacterial results, hydrazone derivatives exhibited notable antifungal activity. nih.gov The compound 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide showed potent antifungal activity with MIC values between 2.9 and 7.8 µg/mL, which were lower than the standard drug clotrimazole. nih.gov
In other research, ethyl acetate extracts of various fungi, including Aspergillus fumigatus and Penicillium griseofulvum, which contain a variety of chemical compounds, demonstrated antifungal activity against Candida albicans and Aspergillus niger. bsmiab.orgresearchgate.net Furthermore, newly synthesized 1,2,4-oxadiazole (B8745197) derivatives were screened for their antifungal activity against several plant pathogenic fungi, with some compounds showing significant inhibition of mycelial growth. researchgate.netnih.gov
Antitubercular Activity Research
Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a critical area of research. Pyrazole-containing compounds have shown promise in this regard.
Several studies have explored the antitubercular activity of pyrazole derivatives against Mycobacterium tuberculosis. In one study, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and evaluated. nih.gov One compound, 9o , exhibited excellent antitubercular activity against the H37Rv strain of M. tuberculosis, with an MIC of 12.5 µg/mL and 99% inhibition. nih.gov
Another study focused on 2-pyrazolylpyrimidinones and investigated their structure-activity relationship for antitubercular activity. nih.gov Modifications on the pyrazole ring were found to be critical for maintaining potency. nih.gov For example, an N-acetyl amide derivative retained activity similar to its parent amine, while an unsubstituted pyrazole led to a considerable loss of potency. nih.gov
Neuropharmacological Research Applications
Beyond their antimicrobial and anticancer properties, pyrazole derivatives have garnered attention for their potential applications in neuropharmacology. nih.govnih.govresearchgate.net The pyrazole scaffold has been incorporated into molecules designed to treat neurological and psychiatric disorders.
A novel series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their antidepressant and anti-anxiety activities in various in vivo models. nih.govnih.govresearchgate.net Two compounds, PFC-3 and PFC-12 , were identified as the most active in the series. nih.govnih.govresearchgate.net Molecular docking studies suggested that these derivatives are potential inhibitors of monoamine oxidase A (MAO-A), an enzyme that plays a key role in the pathophysiology of depression and anxiety disorders. nih.govnih.govresearchgate.net
In another study, a new piperazine (B1678402) derivative containing a pyrazole moiety, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), was designed and synthesized. nih.gov This compound demonstrated both anxiolytic-like and antidepressant-like activities in mouse models. nih.gov The mechanism of action was found to be modulated by the serotonergic and GABAergic systems, as its effects were blocked by pretreatment with a 5-HT1A receptor antagonist and a benzodiazepine (B76468) receptor antagonist. nih.gov
Furthermore, carboxamide pyrazole derivatives have been investigated for their neuroprotective properties. researchgate.net Certain derivatives showed significant protection against seizures and convulsions in preclinical models. researchgate.net
Anxiolytic-like Activity Investigations
The this compound framework has been utilized as a starting point for creating new molecules with potential applications in treating anxiety disorders. Research into derivatives of this scaffold has shown promising anxiolytic-like effects in preclinical models.
A notable example is the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, designated LQFM192. In studies using male Swiss mice, this derivative demonstrated significant anxiolytic-like activity in behavioral tests such as the elevated plus-maze. rsc.orgfrontiersin.org The mechanism of this action was found to be mediated by both the serotonergic system and the benzodiazepine site of the GABA-A receptor. rsc.orgfrontiersin.org Pre-treatment with antagonists for these systems, such as WAY-100635 (a serotonin (B10506) 5-HT1A receptor antagonist), p-chlorophenylalanine (PCPA, a serotonin synthesis inhibitor), and flumazenil (B1672878) (a benzodiazepine site antagonist), successfully blocked the anxiolytic effects of LQFM192. rsc.orgfrontiersin.org
Table 1: Summary of Anxiolytic-like Activity of LQFM192
| Compound | Test Model | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|---|
| LQFM192 | Elevated Plus-Maze (Mice) | Anxiolytic-like activity | Modulation of serotonergic and GABAergic pathways | rsc.org, frontiersin.org |
Antidepressant-like Activity Investigations
In addition to anxiolytic properties, derivatives of the this compound scaffold have been investigated for their potential as antidepressants. The same compound, LQFM192, that showed anxiolytic-like effects was also evaluated for antidepressant-like activity.
In the forced swimming test, a standard preclinical model for assessing antidepressant potential, LQFM192 demonstrated notable antidepressant-like effects. rsc.orgfrontiersin.org Further investigation into its mechanism revealed that this activity is modulated by the serotonergic system. rsc.orgfrontiersin.org The effects were blocked by pre-treatment with WAY-100635 and PCPA, indicating a reliance on serotonergic pathways. rsc.orgfrontiersin.org Unlike its anxiolytic action, the antidepressant effect did not appear to involve the benzodiazepine site of the GABA-A receptor. rsc.org
Table 2: Summary of Antidepressant-like Activity of LQFM192
| Compound | Test Model | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|---|
| LQFM192 | Forced Swimming Test (Mice) | Antidepressant-like activity | Modulation of the serotonergic system | rsc.org, frontiersin.org |
Anti-inflammatory and Immunomodulatory Agent Development
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib (B62257) being a prominent example. The this compound scaffold serves as a valuable precursor for novel anti-inflammatory and immunomodulatory compounds. nih.gov Pyrazole derivatives are known to exhibit anti-inflammatory properties, and research has focused on creating new non-steroidal anti-inflammatory drugs (NSAIDs) from this structural base. oaji.net
Studies have shown that pyrazole derivatives can act as potent inhibitors of arachidonic acid-induced platelet aggregation, a process linked to inflammation and thrombosis. nih.gov Furthermore, research into pyrazole-tetrazole hybrids, such as 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has demonstrated significant anti-inflammatory effects in models like carrageenan-induced paw edema. cdnsciencepub.comnih.gov This activity is attributed to a reduction in edema and cell migration. cdnsciencepub.comnih.gov The anti-inflammatory action of some pyrazole derivatives may also stem from their antioxidant and free radical scavenging capabilities, as inflammation is closely linked to oxidative stress. nih.govnih.gov
Cardiovascular Research Applications (e.g., vasorelaxant, cardiotonic agents)
The versatility of the pyrazole scaffold extends to cardiovascular research, where derivatives have been developed as potential treatments for conditions like hypertension. frontiersin.org For instance, the pyrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) has been shown to reduce mean arterial pressure in spontaneously hypertensive rats. frontiersin.org Its antihypertensive and vasodilator effects are believed to involve the muscarinic receptor and the NO/cGMP pathway. frontiersin.org
Other pyrazole-containing compounds have demonstrated direct vasorelaxant properties. A study on the pyrazole-tetrazole derivative LQFM039 revealed a concentration-dependent relaxation of aortic rings, an effect mediated by the NO/cGMP pathway and calcium channels. cdnsciencepub.comnih.gov Similarly, a series of synthesized pyranopyrazole derivatives were found to attenuate KCl-induced contractions of isolated aorta rings, indicating a calcium channel blocking mechanism. sums.ac.ir These findings highlight the potential of pyrazole-based compounds in the development of new antihypertensive and vasorelaxant drugs. nih.gov
Potential in Agrochemical Research and Herbicide Candidate Identification
The pyrazole ring is a key structural motif in many agrochemicals. Derivatives of this compound are being explored for their potential as new herbicides and fungicides. The development of synthetic auxin herbicides, which have a lower incidence of weed resistance, is an active area of research. nih.gov
Development as Fluorescent Probes and Materials
The unique electronic properties of the pyrazole ring make it an attractive component in the design of fluorescent materials and bioimaging probes. A synthetic approach has been developed to prepare a new class of highly conjugated unnatural α-amino acids that feature a 5-arylpyrazole side-chain derived from an aspartic acid β-keto phosphonate (B1237965) ester. uu.nl The resulting pyrazole-derived α-amino acids were evaluated for their fluorescent properties, indicating their potential for use in developing novel probes. uu.nl The synthetic utility of these fluorescent amino acids was further demonstrated through the preparation of a sulfonyl fluoride (B91410) derivative, which could potentially serve as a probe for serine proteases. uu.nl
Utility as Precursors for Synthesizing Energetic Salts
Nitrogen-rich heterocyclic compounds, including pyrazoles, are of great interest in the field of energetic materials. consensus.appnih.gov The high nitrogen content and positive heat of formation of the pyrazole ring contribute to the energetic properties of its derivatives, making them potential components of explosives, propellants, and pyrotechnics. nih.govresearchgate.net The this compound structure can serve as a precursor for these materials, typically after functionalization with nitro groups. nih.gov
The synthesis of energetic salts is a key strategy for developing high-performance, stable energetic materials. Research has shown that pyrazole-based compounds can be used to create energetic salts with desirable properties. For instance, 2-(5-nitroiminotetrazol-1-yl)acetic acid, a structurally related acetic acid derivative, has been synthesized and used to form various energetic salts that are insensitive to impact. rsc.org The introduction of nitro groups onto the pyrazole ring enhances its acidity, facilitating the formation of energetic salts with nitrogen-rich cations like ammonium (B1175870) and hydrazinium. rsc.orgresearchgate.net These studies underscore the utility of the pyrazole-acetic acid backbone in the rational design of advanced energetic materials. rsc.org
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh and environmentally taxing. benthamdirect.com Future research must prioritize the development of green and sustainable synthetic routes for Ethyl 2-(1H-pyrazol-4-yl)acetate and its analogs. This involves adopting principles of green chemistry, such as the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net
Key areas for exploration include:
Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, minimizing energy consumption and the formation of byproducts. benthamdirect.com
Catalyst Innovation: The use of heterogeneous, recyclable catalysts like Amberlyst-70 or nanocomposites can simplify product purification and reduce chemical waste. researchgate.netspringerprofessional.de
Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry, and protocols for pyrazole synthesis in aqueous media are being increasingly developed. researchgate.netthieme-connect.com
Multicomponent Reactions (MCRs): One-pot MCRs enhance atom economy and operational simplicity by combining multiple starting materials in a single step, reducing waste and purification efforts. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Methodology | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Solvents | Volatile organic compounds (e.g., Toluene, Ethanol, CH2Cl2) tandfonline.com | Water, ionic liquids, solvent-free conditions benthamdirect.comthieme-connect.comtandfonline.com |
| Catalysts | Stoichiometric amounts of mineral acids or bases | Recyclable heterogeneous catalysts (e.g., Amberlyst-70, CeO2/CuO nanocomposites) researchgate.netresearchgate.net |
| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound benthamdirect.com |
| Efficiency | Often require longer reaction times and complex workups | Higher yields, shorter reaction times, simpler purification researchgate.net |
| Environmental Impact | Generation of hazardous waste | Reduced waste, lower energy consumption, improved atom economy nih.gov |
Advanced Derivatization Strategies for Targeted Bioactivity Enhancement
The core structure of this compound offers multiple sites for chemical modification to enhance its biological activity and target specificity. Structure-activity relationship (SAR) studies are crucial to guide the rational design of new derivatives. mdpi.comnih.gov By systematically altering substituents on the pyrazole ring and the ethyl acetate (B1210297) side chain, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Future derivatization strategies should focus on:
Substitution at N1 Position: The N1 position of the pyrazole ring is a key site for modification. Introducing various aryl or alkyl groups can significantly influence binding affinity to biological targets, as seen in many potent pyrazole-based inhibitors. acs.orgacs.org
Functionalization of the Acetate Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, hydrazones, or other functional groups. These modifications can introduce new hydrogen bonding interactions or alter the molecule's polarity. mdpi.com
Substitution at C3 and C5 Positions: Although the parent compound is unsubstituted at these positions, future synthetic routes could introduce substituents here to explore their impact on bioactivity, potentially enhancing target engagement and selectivity. acs.org
Table 2: Potential Derivatization Sites on this compound and Their Impact
| Derivatization Site | Potential Modifications | Predicted Impact on Bioactivity |
|---|---|---|
| N1-position of Pyrazole Ring | Aryl, substituted phenyl, heterocyclic rings | Modulate binding affinity and selectivity for specific targets (e.g., kinases, receptors). acs.orgacs.org |
| Ethyl Acetate Side Chain | Conversion to amides, hydrazides, hydrazones | Introduce new hydrogen bond donors/acceptors; alter solubility and pharmacokinetic profile. mdpi.com |
| C3/C5-positions of Pyrazole Ring | Alkyl, aryl, halogen groups | Steric and electronic modifications to optimize fit within a target's binding pocket. |
Integrated Computational and Experimental Approaches for Rational Drug Design
The integration of computational chemistry with experimental synthesis and biological testing can dramatically accelerate the drug discovery process. eurasianjournals.com For this compound, computational tools can be used to design and prioritize derivatives with a higher probability of success.
Future research should employ a synergistic approach:
Molecular Docking: To predict the binding modes and affinities of novel derivatives against various biological targets, such as protein kinases or enzymes. researchgate.netnih.gov This helps in understanding the key interactions that drive potency and selectivity. mdpi.com
Quantum Mechanical Calculations (DFT): To understand the electronic structure and properties of the pyrazole derivatives, providing insights into their reactivity and interaction capabilities. bohrium.com
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior and conformational stability of the ligand-target complex over time, validating the docking results. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like profiles early in the process. nih.govresearchgate.net
Table 3: Computational Methods in Pyrazole-Based Drug Design
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity of derivatives in a protein's active site. researchgate.net | Ranking of compounds based on predicted potency; identification of key binding interactions. mdpi.com |
| Quantum Mechanics (e.g., DFT) | Analyze electronic properties, orbital energies (HOMO-LUMO), and molecular electrostatic potential. bohrium.com | Insight into chemical reactivity and stability of the designed molecules. |
| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the ligand-protein complex over time. nih.gov | Assessment of binding stability and conformational changes. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The pyrazole scaffold is present in drugs targeting a wide array of biological entities, including enzymes like cyclooxygenase-2 (COX-2) and various protein kinases. frontiersin.orgnih.gov A significant future avenue for this compound is high-throughput screening of its derivative libraries against diverse biological targets to uncover novel therapeutic applications.
Research should be directed towards:
Broad-Spectrum Kinase Profiling: Pyrazoles are a cornerstone of kinase inhibitor design. mdpi.comnih.gov Screening against a large panel of kinases could identify potent and selective inhibitors for oncology, inflammation, or neurodegenerative disorders.
Enzyme Inhibition Assays: Beyond kinases, derivatives could be tested against other enzyme classes, such as carbonic anhydrases, phosphodiesterases, or histone deacetylases, which are known targets for other heterocyclic compounds. nih.gov
Phenotypic Screening: Unbiased phenotypic screens on various cell lines (e.g., cancer, neuronal, immune cells) can reveal unexpected biological activities without a preconceived target, leading to the discovery of novel mechanisms of action. nih.gov
Antimicrobial and Antiparasitic Evaluation: Given the known antimicrobial properties of some pyrazole derivatives, new analogs should be tested against a panel of pathogenic bacteria, fungi, and parasites. bohrium.com
Table 4: Known and Potential Biological Targets for Pyrazole Scaffolds
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | Aurora Kinase, CDK, VEGFR, Akt, JAK2, Abl mdpi.comacs.org | Cancer, Inflammation |
| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX), Carbonic Anhydrase frontiersin.orgnih.gov | Inflammation, Pain, Glaucoma |
| Receptors | Cannabinoid Receptor (CB1) acs.orgacs.org | Obesity, Neurological Disorders |
| DNA/Topoisomerases | DNA Gyrase, Topoisomerase II nih.govmdpi.com | Bacterial Infections, Cancer |
Design and Synthesis of Multi-Targeting Agents based on the Pyrazole Scaffold
Complex diseases like cancer often involve multiple signaling pathways. Multi-target drugs, which inhibit several key targets simultaneously, can offer improved efficacy and a lower likelihood of developing resistance. The versatile pyrazole scaffold is well-suited for the design of such agents. nih.govresearchgate.net
Future work in this area should involve:
Fragment-Based Drug Design (FBDD): Combining the pyrazole core of this compound with other pharmacophoric fragments known to bind to different targets. acs.org
Hybrid Molecule Synthesis: Covalently linking the pyrazole moiety to another distinct pharmacophore to create a single molecule with dual activity.
Rational Design of Multi-Kinase Inhibitors: Systematically designing derivatives to fit into the ATP-binding site of several related kinases, a strategy that has proven successful for other pyrazole-based drugs like AT9283. acs.org
Table 5: Examples of Pyrazole-Based Multi-Target Kinase Inhibitors
| Compound Name | Primary Targets | Therapeutic Application |
|---|---|---|
| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer |
| AT9283 | Aurora A, Aurora B, JAK2, Abl (T315I) acs.org | Leukemia (Clinical Trials) |
| Ilorasertib (ABT-348) | Aurora Kinases, VEGFR, PDGFR nih.gov | Cancer (Clinical Trials) |
| ENMD-2076 | Aurora A, FAK, VEGFR, FGFR nih.gov | Cancer (Clinical Trials) |
Strategies for Overcoming Biological Resistance Mechanisms
A major challenge in therapies targeting specific proteins, such as kinase inhibitors in cancer, is the development of acquired drug resistance. nih.gov This often occurs through mutations in the target protein's binding site or the activation of bypass signaling pathways. aacrjournals.orgmdpi.com
Future research on derivatives of this compound should proactively address potential resistance by:
Designing Non-ATP Competitive Inhibitors: Creating allosteric inhibitors that bind to sites other than the highly conserved ATP pocket could be effective against mutations that confer resistance to traditional ATP-competitive drugs. nih.gov
Developing Covalent Inhibitors: Designing molecules that form an irreversible covalent bond with the target protein can provide sustained inhibition and overcome resistance driven by ATP competition.
Targeting "Gatekeeper" Mutations: Specifically designing derivatives that can effectively inhibit both the wild-type protein and its common resistance-conferring mutants (e.g., the T790M "gatekeeper" mutation in EGFR). aacrjournals.org
Combination Therapy Approaches: Investigating the synergistic effects of pyrazole derivatives with other drugs that target parallel or downstream pathways to prevent the emergence of resistance. nih.gov
Table 6: Mechanisms of Resistance to Kinase Inhibitors and Potential Counter-Strategies
| Resistance Mechanism | Description | Design Strategy for New Pyrazole Derivatives |
|---|---|---|
| Target Gene Mutations | Point mutations in the kinase domain (e.g., gatekeeper residue) reduce drug binding affinity. aacrjournals.org | Design derivatives that can accommodate or bypass the mutation; develop covalent inhibitors. |
| Target Gene Amplification | Increased expression of the target protein requires higher drug concentrations for inhibition. nih.gov | Develop more potent next-generation inhibitors. |
| Activation of Bypass Pathways | Upregulation of alternative signaling pathways (e.g., MET, PI3K/AKT) circumvents the inhibited target. mdpi.com | Design multi-target inhibitors that hit both the primary target and key bypass pathways. |
| Drug Efflux | Increased activity of cellular pumps that remove the drug from the cell. | Modify the chemical structure to be a poor substrate for efflux pumps. |
Further Exploration of this compound in Advanced Materials Science Applications
While the primary focus for pyrazole derivatives has been in medicine and agrochemicals, their unique electronic and coordination properties make them attractive candidates for materials science applications. researchgate.net This remains a largely unexplored frontier for this compound.
Potential avenues for future research include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, forming complex structures with potential applications in gas storage, catalysis, and sensing.
Organic Electronics: Pyrazole-containing molecules can be investigated for their properties as organic semiconductors or components in organic light-emitting diodes (OLEDs), leveraging the aromatic and electron-rich nature of the heterocycle.
Fluorescent Dyes and Sensors: Derivatization of the pyrazole scaffold could lead to the development of novel fluorescent probes for biological imaging or for sensing specific ions or molecules. jetir.org
Q & A
Q. Key Factors Affecting Yield :
- Solvent polarity : Ethanol or DMF enhances nucleophilicity of the pyrazole nitrogen.
- Temperature : Reflux conditions (70–90°C) improve reaction kinetics but may require inert atmospheres to avoid ester hydrolysis.
- Base selection : K₂CO₃ or NaOAc ensures efficient deprotonation without side reactions .
Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic refinement (e.g., SHELXL)?
Methodological Answer :
X-ray crystallography with SHELXL is critical for resolving ambiguities in pyrazole-acetate derivatives, particularly:
- Disordered substituents : Use the PART command in SHELXL to model split positions for flexible ester groups or pyrazole ring conformers .
- Hydrogen bonding networks : Analyze hydrogen bonds between the pyrazole N–H and ester carbonyl groups to validate tautomeric forms (e.g., 1H-pyrazol-4-yl vs. 4H-pyrazol-4-yl) .
- Twinning : Apply the TWIN and BASF commands for non-merohedral twinning, common in pyrazole crystals due to pseudo-symmetry .
Q. Example Workflow :
Data collection : High-resolution (<1.0 Å) data minimizes overfitting.
Restraints : Apply DFIX and SADI commands to maintain chemically reasonable bond lengths/angles.
Validation : Use PLATON to check for missed symmetry or hydrogen bonding inconsistencies .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
- Confirm molecular ion [M+H]⁺ with m/z 195.087 (C₇H₁₀N₂O₂) and fragmentation patterns (e.g., loss of –OEt group) .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in heterocyclic synthesis?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Electrostatic potential maps : Identify nucleophilic sites (e.g., pyrazole C-3/C-5 positions) for electrophilic substitutions .
- Transition state analysis : Model energy barriers for cyclocondensation reactions (e.g., with thiophene or triazole derivatives) .
- Solvent effects : Include PCM models to simulate reaction environments (e.g., ethanol vs. DMF polarity) .
Case Study :
DFT-guided synthesis of pyridazine hybrids (e.g., from ) showed a 15% yield increase when substituting DMF for ethanol due to reduced steric hindrance in transition states.
Basic: What are the typical applications of this compound in medicinal chemistry?
Methodological Answer :
This compound serves as a versatile intermediate for:
- Antiviral agents : Functionalization at the pyrazole C-3 position with triazole or thiazole groups enhances activity against viral proteases .
- Antifungal hybrids : Coupling with 1,3,4-oxadiazole moieties (via nucleophilic acyl substitution) improves binding to fungal SDH enzymes .
- Prodrug design : The ethyl ester group enhances lipophilicity for colon-specific drug delivery, with hydrolysis to the carboxylic acid in vivo .
Advanced: How do steric and electronic effects influence regioselectivity in pyrazole-acetate derivatization?
Q. Methodological Answer :
- Steric effects : Bulky substituents at the pyrazole C-3 position direct electrophiles to C-5 due to reduced steric hindrance (e.g., 75% C-5 selectivity in bromination vs. 25% at C-3) .
- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) deactivate the pyrazole ring, favoring nucleophilic attacks at the ester carbonyl over the heterocycle .
Experimental Validation :
In , introducing a thiophene group at C-3 shifted regioselectivity in Hantzsch reactions, yielding 80% pyridine derivatives at C-5 vs. <10% at C-3.
Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?
Q. Methodological Answer :
- Liquid-liquid extraction : Partition between EtOAc and brine to remove polar by-products (e.g., unreacted pyrazole amines) .
- Flash chromatography : Use silica gel with 20–80% EtOAc/hexane gradients to separate ester derivatives (Rf ≈ 0.3–0.5) .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>98% by HPLC) .
Advanced: How can structural modifications of this compound enhance bioactivity while minimizing toxicity?
Q. Methodological Answer :
- Bioisosteric replacement : Substitute the ethyl ester with a methyl or tert-butyl group to modulate metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.5 hours in vitro) .
- Prodrug strategies : Convert the ester to an amide for targeted release in acidic environments (e.g., colon-specific delivery) .
- Toxicity screening : Use Ames tests and hepatic microsome assays to evaluate mutagenicity and CYP450 inhibition .
Example : In , replacing the ethyl ester with a benzyl thioether reduced IC₅₀ against Sclerotinia sclerotiorum from 50 μM to 12 μM while maintaining low cytotoxicity.
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
